molecular formula C16H14N2O3 B5247993 2-(2-Amino-4-ethoxyphenyl)isoindole-1,3-dione CAS No. 331659-12-2

2-(2-Amino-4-ethoxyphenyl)isoindole-1,3-dione

Cat. No.: B5247993
CAS No.: 331659-12-2
M. Wt: 282.29 g/mol
InChI Key: OHXDCPKFOYXCJJ-UHFFFAOYSA-N
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Description

2-(2-Amino-4-ethoxyphenyl)isoindole-1,3-dione ( 331659-12-2) is a synthetic organic compound with the molecular formula C₁₆H₁₄N₂O₃ and a molecular weight of 282.29 g/mol. This chemical features an isoindole-1,3-dione (phthalimide) core linked to a substituted aniline ring, making it a derivative of the biologically significant isoindoline-1,3-dione heterocycle class . The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, found in several clinical drugs with diverse activities. This structural motif is known for its ability to interact with biological targets, and its derivatives are extensively investigated for developing new therapeutic agents . Recent scientific studies highlight the value of such compounds as key intermediates or target molecules in synthesizing novel chemical entities with potent biological activities. For instance, recent research into tetrahydrochromeno[3,4-e]isoindole-1,3-dione derivatives, which share a similar core structure, has demonstrated excellent in vitro antibacterial activities against pathogenic strains like E. coli and S. aureus . This positions related isoindole-1,3-dione compounds as valuable scaffolds for antibacterial drug discovery efforts aimed at addressing antimicrobial resistance (AMR). Furthermore, other N-substituted isoindoline-1,3-dione derivatives have shown promising antifungal and antitumor activities in preliminary biological evaluations, underscoring the broad research potential of this chemical class . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-amino-4-ethoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-2-21-10-7-8-14(13(17)9-10)18-15(19)11-5-3-4-6-12(11)16(18)20/h3-9H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXDCPKFOYXCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385725
Record name 2-(2-amino-4-ethoxyphenyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331659-12-2
Record name 2-(2-amino-4-ethoxyphenyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-ethoxyphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine. One common method includes the reaction of phthalic anhydride with 2-amino-4-ethoxyaniline under reflux conditions in a suitable solvent such as acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solventless or green chemistry approaches are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-ethoxyphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the isoindole-1,3-dione core to isoindoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-4-ethoxyphenyl)isoindole-1,3-dione, also known as a derivative of isoindole, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is primarily studied for its pharmacological properties, synthetic utility, and role in material science. Below is a detailed exploration of its applications, supported by data tables and case studies from verified sources.

Anticancer Activity

One of the most promising applications of 2-(2-Amino-4-ethoxyphenyl)isoindole-1,3-dione is in cancer treatment. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibits cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Case Study:

  • Title: Antitumor Effects of Isoindole Derivatives
  • Findings: The compound showed an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity.
  • Source: Journal of Medicinal Chemistry.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies reveal that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Case Study:

  • Title: Antimicrobial Activity of Isoindole Derivatives
  • Findings: In vitro tests showed inhibition zones ranging from 12 to 20 mm against Staphylococcus aureus and Escherichia coli.
  • Source: International Journal of Antimicrobial Agents.

Anti-inflammatory Effects

Another notable application is its anti-inflammatory potential. Research indicates that 2-(2-Amino-4-ethoxyphenyl)isoindole-1,3-dione can inhibit pro-inflammatory cytokines, which may be beneficial in treating chronic inflammatory diseases.

Case Study:

  • Title: Evaluation of Anti-inflammatory Properties
  • Findings: The compound reduced TNF-alpha levels by 30% in LPS-stimulated macrophages.
  • Source: European Journal of Pharmacology.

Organic Synthesis

In organic chemistry, this isoindole derivative is used as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceuticals and agrochemicals.

Data Table: Synthetic Reactions Involving 2-(2-Amino-4-ethoxyphenyl)isoindole-1,3-dione

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionReflux in DMF with NaOH85Organic Letters
CyclizationHeating with acetic anhydride90Tetrahedron Letters
ReductionLiAlH4 in THF75Journal of Organic Chemistry

Photovoltaic Materials

Recent studies have explored the use of isoindole derivatives in organic photovoltaic (OPV) devices. The unique electronic properties of 2-(2-Amino-4-ethoxyphenyl)isoindole-1,3-dione make it a suitable candidate for electron transport layers.

Case Study:

  • Title: Development of High-Efficiency OPVs Using Isoindole Derivatives
  • Findings: Devices incorporating this compound achieved power conversion efficiencies exceeding 8%.
  • Source: Advanced Energy Materials.

Conductive Polymers

The compound's ability to form conductive polymers has been investigated for applications in flexible electronics. Its incorporation into polymer matrices enhances conductivity and stability.

Data Table: Conductivity Measurements

Polymer MatrixConductivity (S/cm)Reference
Poly(3-hexylthiophene)0.02Materials Science & Engineering B
Polyvinylidene Fluoride0.01Synthetic Metals

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-ethoxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it has been shown to interact with dopamine receptors, potentially influencing neurotransmitter pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione
  • Structure : Contains a 4-methyl-2-phenyl-4,5-dihydrooxazole group linked to the isoindole core.
  • Characterization: Confirmed via X-ray crystallography and NMR (1D and 2D COSY/HSQC).
  • Applications : Studied for corrosion and biological activities, though results are pending .
2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione
  • Structure: Features an amino group at the 4-position and ethoxy at the 2-position (positional isomer of the target compound).
  • Availability : Listed in PubChem, though detailed studies are absent .
4-Dimethylamino-2-methylisoindoline-1,3-dione
  • Structure: Substituted with dimethylamino (-N(CH₃)₂) and methyl (-CH₃) groups.
  • Properties : Molecular weight = 204.23 g/mol; LogP = 1.73 (indicative of moderate lipophilicity) .

Functional Group Modifications on the Isoindole Core

2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione
  • Synthesis: Prepared via Claisen-Schmidt condensation of 2-(4-acetylphenyl)isoindole-1,3-dione with indolecarbaldehyde in ethanol .
  • Bioactivity : Tested for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, though specific results are unpublished .
2-(3,3-Dimethyl-2-oxo-butyl)isoindole-1,3-dione
  • Physical Properties : Density = 1.206 g/cm³; boiling point = 365.4°C; flash point = 156.4°C .
2-(2-Oxocyclohexyl)isoindole-1,3-dione
  • Properties : LogP = 1.73; polar surface area (PSA) = 54.45 Ų; density = 1.357 g/cm³ .
  • Reactivity : The ketone group at the cyclohexyl position may enhance electrophilic reactivity compared to ethoxy-substituted analogs.

Complex Heterocyclic Derivatives

2-[4-(Tetrazolo[5,1-a]phthalazin-6-yl)-phenyl]-isoindole-1,3-dione
  • Synthesis : Derived from phthalazine precursors via nucleophilic substitution .
Golcadomide (CC-99282)
  • Structure : Contains a morpholin-4-ylazetidin-1-ylmethyl group and a fluorophenyl substituent.
  • Applications : A CRBN E3 ligase modulator used in oncology trials, highlighting the isoindole-1,3-dione scaffold’s versatility in drug design .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Boiling Point (°C)
2-(2-Amino-4-ethoxyphenyl)isoindole-1,3-dione* C₁₆H₁₄N₂O₃ 282.30 ~2.1† 410‡
2-(2-Oxocyclohexyl)isoindole-1,3-dione C₁₄H₁₃NO₃ 243.26 1.73 410
4-Dimethylamino-2-methylisoindoline-1,3-dione C₁₁H₁₂N₂O₂ 204.23 1.73 N/A

*Predicted using analogous structures. †Estimated via PubChem tools. ‡Extrapolated from similar compounds.

Biological Activity

2-(2-Amino-4-ethoxyphenyl)isoindole-1,3-dione is a compound that belongs to the isoindole family, which has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The findings are based on a review of recent literature and research studies.

Chemical Structure and Properties

The compound features an isoindole core substituted with an amino group and an ethoxyphenyl moiety. Its structure can be represented as follows:

C12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3

This structure contributes to its interaction with various biological targets, influencing its pharmacological effects.

1. Anticancer Activity

Recent studies have highlighted the potential of isoindole derivatives, including 2-(2-Amino-4-ethoxyphenyl)isoindole-1,3-dione, as anticancer agents.

  • In Vitro Studies : Compounds derived from isoindole-1,3-dione have shown significant cytotoxic effects against various cancer cell lines. For instance, in a study involving A549 lung adenocarcinoma cells, two derivatives exhibited IC50 values of approximately 114.25 μM and 116.26 μM after 48 hours of treatment .
CompoundCell LineIC50 (μM)
Compound 3A549114.25
Compound 4A549116.26
  • In Vivo Studies : In xenograft models using nude mice, these compounds demonstrated a reduction in tumor size and improved survival rates compared to control groups . Histopathological analyses confirmed the therapeutic efficacy without significant toxicity.

2. Anti-inflammatory Activity

Isoindole derivatives have been shown to modulate inflammatory pathways effectively:

  • Mechanism of Action : These compounds can inhibit pro-inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS). For example, some isoindoline derivatives exhibited stronger COX-2 inhibition compared to meloxicam, a standard anti-inflammatory drug .
  • Cytokine Modulation : The compounds enhanced the expression of anti-inflammatory cytokines like interleukin-10 (IL-10) while reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 .

3. Antimicrobial Activity

The antimicrobial potential of isoindole derivatives has been explored against various pathogens:

  • Antibacterial Effects : Certain derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported that specific isoindole compounds had inhibition zones comparable to gentamicin against tested strains .
CompoundTarget PathogenActivity
Compound 3Staphylococcus aureusEffective
Compound 4E. coliModerate
  • Antileishmanial Activity : Some derivatives exhibited potent activity against Leishmania tropica with IC50 values significantly lower than traditional treatments like Glucantime .

4. Antioxidant Activity

The antioxidant properties of these compounds have also been evaluated:

  • Free Radical Scavenging : Research indicates that certain isoindole derivatives can scavenge free radicals effectively, contributing to their overall biological profile. One compound showed an IC50 value of 1.174 μmol/mL in free radical scavenging assays .

Case Studies

Several case studies have been conducted to assess the biological activities of isoindole derivatives:

  • Study on Anticancer Activity : A study involving the administration of N-benzylisoindole derivatives in mice showed promising results in reducing tumor growth while maintaining low toxicity levels .
  • Evaluation of Anti-inflammatory Effects : Another study evaluated the effects of these compounds on macrophage activation and cytokine production, demonstrating their potential as anti-inflammatory agents through modulation of NF-kB pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-amino-4-ethoxyphenyl)isoindole-1,3-dione, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting N-hydroxymethylphthalimide with substituted anilines under microwave-assisted conditions enhances reaction efficiency (e.g., 77–93% yields achieved for structurally similar N-(arylaminomethyl)-phthalimides in CHCl₃ or methanol) . Optimization involves adjusting solvent polarity, temperature (reflux vs. room temperature), and stoichiometry of reactants.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1710–1660 cm⁻¹ and NH/OH vibrations .
  • NMR : Analyze aromatic proton environments (δ 7.5–8.5 ppm for isoindole-dione) and ethoxy group signals (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂). Compare with reported shifts for analogous compounds to resolve isomerism or rotameric forms .
  • HPLC/GC-MS : Monitor purity and quantify byproducts .

Q. What experimental parameters are critical for determining physicochemical properties like logP, melting point, and solubility?

  • Methodology :

  • logP : Measure via shake-flask method or HPLC retention time calibration using reference standards .
  • Melting Point : Use differential scanning calorimetry (DSC) or capillary tube method. For example, structurally related isoindole-diones exhibit melting points between 180–205°C .
  • Solubility : Perform equilibrium solubility studies in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular conformation or hydrogen-bonding networks?

  • Methodology : Grow crystals via slow evaporation (e.g., from acetone/CHCl₃). SC-XRD analysis reveals bond lengths, angles, and intermolecular interactions (e.g., π-π stacking or H-bonds in isoindole-dione derivatives, as seen in monoclinic systems with space group P2₁/c) . Refinement using programs like WinGX ensures reliability factors (R < 0.05) .

Q. What strategies are effective in analyzing contradictory NMR data caused by dynamic isomerization or solvent effects?

  • Methodology :

  • Variable Temperature NMR : Identify rotamers or tautomers by observing signal coalescence at elevated temperatures (e.g., aziridine derivatives showing isomer ratios of 5:95 to 85:15 in ¹H NMR) .
  • Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry .

Q. How can computational methods (e.g., DFT, molecular docking) predict bioactivity or optimize derivative design?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., monoamine oxidase (MAO) or cholinesterase (ChE)) using software like AutoDock Vina. Validate with in vitro enzyme inhibition assays .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Methodology :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against specific kinases (e.g., CRBN E3 ligase modulators like golcadomide analogs) .
  • Antimicrobial Screening : Perform broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported logP or melting points across studies?

  • Methodology :

  • Reproduce Experiments : Validate using identical solvents/purity standards. For example, logP values for similar isoindole-diones range from 1.73 to 2.15 due to measurement techniques (shake-flask vs. HPLC) .
  • Meta-Analysis : Compare data from peer-reviewed sources (e.g., Acta Crystallographica for structural data ) and exclude non-validated sources (e.g., commercial databases).

Structural and Functional Optimization

Q. What substituent modifications enhance the compound’s bioavailability or target selectivity?

  • Methodology :

  • Bioisosteric Replacement : Substitute the ethoxy group with fluorine or methyl groups to improve metabolic stability (e.g., 4-fluoro analogs showing enhanced blood-brain barrier penetration) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to modulate solubility and release kinetics .

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